molecular formula C10H11NO2 B2568071 N-Benzyl-2-oxopropanamide CAS No. 68259-66-5

N-Benzyl-2-oxopropanamide

Cat. No. B2568071
CAS RN: 68259-66-5
M. Wt: 177.203
InChI Key: FKFDLAJYCKXHJV-UHFFFAOYSA-N
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Description

N-Benzyl-2-oxopropanamide is a synthetic organic compound with a molecular formula of C10H11NO2 . It is used as a starting material for the synthesis of various drugs, especially anti-cancer agents.


Synthesis Analysis

N-Benzyl-2-oxopropanamide can be synthesized through various methods, including the reaction of benzaldehyde, acetone, and ammonium acetate in the presence of acetic anhydride, the reaction of benzylamine with β-ketoesters, and the reaction of benzoylacetone with benzylamine.


Molecular Structure Analysis

The molecular structure of N-Benzyl-2-oxopropanamide includes a benzyl group attached to the nitrogen of an amide group, which is part of a 2-oxopropanamide . The molecular weight is 177.200 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Multifunctional Unreported Derivatives : N-Benzyl-2-oxopropanamide derivatives have been utilized in the synthesis of multifunctional compounds. A study reported the preparation of 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide from N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide, leading to the synthesis of poly-substituted thiophenes and 1,3,4-thiadiazoles (Ali et al., 2014).

  • Hybrid Anticonvulsant Agents : A study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs, demonstrating their utility in pharmacology (Kamiński et al., 2015).

Biological Applications

  • Antimycobacterial Agents : Research has shown that N-Benzyl-2,4-dinitrobenzenesulfonamide, prepared from N-Benzyl-2-oxopropanamide, exhibits high potency in inhibiting Mycobacterium tuberculosis, surpassing some clinical agents. This highlights its potential application in treating tuberculosis (Malwal et al., 2012).

  • Antitumor Activity : Certain N-Benzyl-2-oxopropanamide derivatives have demonstrated significant antitumor activity. A series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, indicating their potential in cancer treatment (Al-Suwaidan et al., 2016).

  • Photochemical Applications : Atropisomeric benzoylformamides, which include N-Benzyl-2-oxopropanamide derivatives, have been studied for their photochemical reactions. These reactions led to the production of oxazolidin-4-ones, showcasing their application in stereochemical and photochemical studies (Jesuraj & Sivaguru, 2010).

properties

IUPAC Name

N-benzyl-2-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)10(13)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFDLAJYCKXHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-oxopropanamide

CAS RN

68259-66-5
Record name N-benzyl-2-oxopropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
R Andres, Q Wang, J Zhu - Angewandte Chemie International …, 2022 - Wiley Online Library
… Finally, a KIE of 2.3 was determined (average of three experiments) for the reaction of 4 a and C2-deuterium labelled tryptamine 4 a-D with N-benzyl-2-oxopropanamide (5 j), …
Number of citations: 14 onlinelibrary.wiley.com
LS Konstantinova, OI Bol'shakov, NV Obruchnikova… - Tetrahedron, 2010 - Elsevier
The treatment of 5H-1,2,3-dithiazole-5-thiones 1 in chloroform under reflux and 5H-1,2,3-dithiazol-5-ones 2 in THF at room temperature with primary aliphatic amines and benzylamine …
Number of citations: 13 www.sciencedirect.com

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